

An In-depth Technical Guide to the Crystal Structure of Nickel Formate

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Compound of Interest

Compound Name: Nickel formate

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This technical guide provides a comprehensive analysis of the crystal structure of **nickel formate**, with a primary focus on the dihydrate form ($\text{Ni}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$). **Nickel formate** is a significant compound in various chemical processes, including the synthesis of catalytically active nickel nanoparticles.^{[1][2]} A thorough understanding of its crystal structure is paramount for its application in materials science and catalysis.

Crystal Structure and Coordination Environment

Nickel(II) formate dihydrate crystallizes in the monoclinic crystal system with the space group $P2_1/c$.^{[3][4]} The crystal structure consists of two distinct nickel(II) cations (Ni1 and Ni2), both situated on inversion centers and featuring a distorted octahedral coordination geometry.^{[4][5]}

The coordination environment of the two nickel ions is as follows:

- Ni1: Coordinated to six oxygen atoms from six different formate anions.^{[4][5]}
- Ni2: Coordinated to four oxygen atoms from two pairs of water molecules and two oxygen atoms from two formate anions.^{[4][5]}

These formate anions act as bridging ligands, connecting the two types of Ni^{2+} cations to form a three-dimensional framework.^{[4][5]} This framework is further stabilized by a network of

medium-strength O-H...O hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate groups.[4][5]

Crystallographic Data

The crystallographic data for nickel(II) formate dihydrate has been refined using modern single-crystal X-ray diffraction techniques, providing precise lattice parameters and atomic coordinates.[5]

Table 1: Crystal Data and Structure Refinement for Nickel(II) Formate Dihydrate[4][5]

Parameter	Value
Chemical Formula	[Ni(CHO ₂) ₂ (H ₂ O) ₂]
Formula Weight	184.78 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.5951 (1)
b (Å)	7.0688 (5)
c (Å)	9.2152 (2)
β (°)	97.41 (1)
Volume (Å ³)	554.95 (2)
Z	4
Density (calculated)	2.228 Mg/m ³
Absorption Coefficient (mm ⁻¹)	3.48
Temperature (K)	293

Table 2: Selected Bond Lengths (Å) for Nickel(II) Formate Dihydrate[5]

Bond	Length (Å)
Ni1—O1	2.063 (1)
Ni1—O2	2.083 (1)
Ni1—O3	2.091 (1)
Ni2—O4	2.052 (1)
Ni2—O5	2.089 (1)
Ni2—O6	2.099 (1)

Experimental Protocols

Synthesis of Nickel(II) Formate Dihydrate Crystals

Several methods can be employed for the synthesis of nickel(II) formate dihydrate. A common and effective laboratory-scale preparation involves the reaction of a nickel(II) salt with formic acid.^{[1][6]}

Method 1: From Nickel(II) Acetate^[1]

- Dissolve 500 mg of crystalline $\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$ in 2 mL of water in a test tube.
- Heat the mixture in a water bath at 60-80 °C with stirring until a clear green solution is obtained.
- Add 1 mL of 99% formic acid to the warm solution.
- Cool the tube in an ice bath to induce crystallization.
- Add 3 mL of 96% ethanol with stirring to precipitate the product.
- Filter the light green microcrystalline precipitate.
- Wash the crystals with ethanol (3 x 2 mL) and then with diethyl ether (2 x 2 mL).
- Dry the resulting $\text{Ni}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$ crystals in air.

Method 2: From Nickel(II) Carbonate or Hydroxide[7][8]

- Prepare a solution of nickel(II) formate by reacting nickel(II) carbonate or nickel(II) hydroxide with formic acid.
- Evaporate the resulting solution to obtain green crystals of nickel(II) formate dihydrate.[8]

Crystals suitable for single-crystal X-ray diffraction can also be obtained by the slow evaporation of a saturated aqueous solution of **nickel formate** over several months.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of nickel(II) formate dihydrate is performed using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

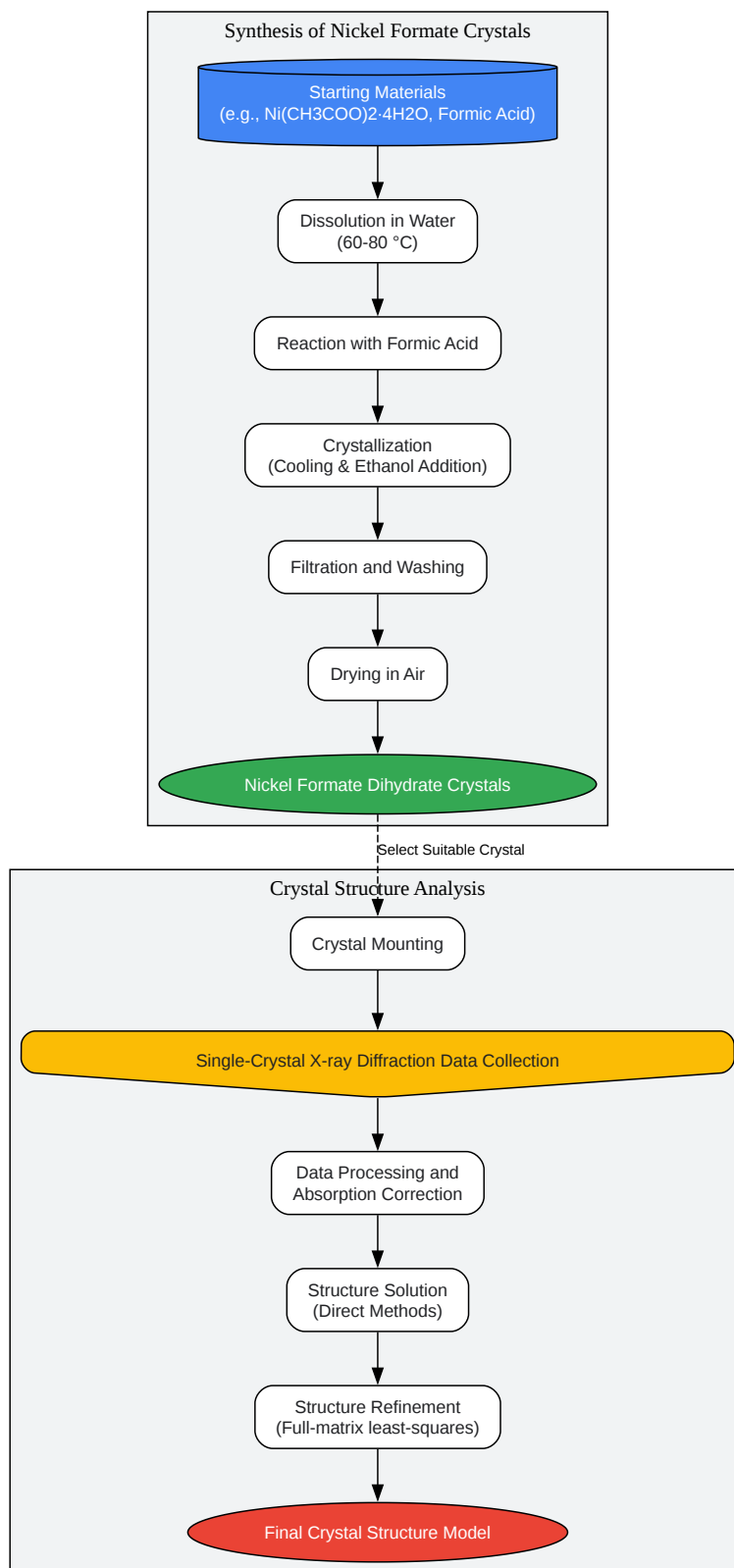
- A suitable single crystal of nickel(II) formate dihydrate is selected and mounted on a diffractometer.
- Data is collected using a modern CCD area detector with graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- The data collection is typically performed at room temperature (e.g., 293 K).
- A multi-scan absorption correction is applied to the collected data.[4]

Structure Solution and Refinement:

- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are located from difference Fourier maps and their positions are refined with appropriate constraints.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of **nickel formate** crystals.



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Caption: Experimental workflow for the synthesis and crystal structure analysis of **nickel formate**.

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